Structural Differentiation: α,β-Unsaturation Pattern Versus Saturated Profen Analogs
3-(4-Isobutylphenyl)-2-butenoic acid differs structurally from ibuprofen and butibufen by possessing a C2-C3 double bond (α,β-unsaturation) and by having both the methyl and aryl groups attached at the C3 carbon rather than at the α-carbon position [1]. This structural distinction creates a conjugated enoic acid system absent in saturated analogs, conferring distinct reactivity toward hydrogenation, Michael addition, and decarboxylation pathways .
| Evidence Dimension | Structural unsaturation and substitution pattern |
|---|---|
| Target Compound Data | C14H18O2; α,β-unsaturated butenoic acid with C2-C3 double bond; methyl and 4-isobutylphenyl groups at C3 |
| Comparator Or Baseline | Ibuprofen: C13H18O2; saturated 2-arylpropanoic acid with α-methyl group; Butibufen: C14H20O2; saturated 2-arylbutanoic acid with α-ethyl group |
| Quantified Difference | Presence of C=C double bond (absent in comparators); different carbon skeleton substitution pattern (C3-substituted vs α-substituted) |
| Conditions | Structural analysis by molecular formula comparison and published synthetic pathway documentation |
Why This Matters
The α,β-unsaturated enoic acid system enables synthetic transformations (e.g., hydrogenation to saturated acids) that are inaccessible to ibuprofen or butibufen, making the compound uniquely valuable as a synthetic intermediate in routes where unsaturation is required for downstream functionalization.
- [1] Kogure, K., Nakagawa, K., & Fukawa, H. (1976). An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. Agricultural and Biological Chemistry, 40(2), 291-295. View Source
